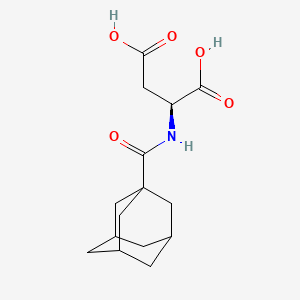

N-(Tricyclo(3.3.1.1(sup 3,7))dec-1-ylcarbonyl)-L-aspartic acid

Description

Adamantane Derivative Core Structure

The tricyclo[3.3.1.1³,⁷]decane core is a highly rigid, three-dimensional hydrocarbon framework characterized by six-membered rings in chair conformations and bridgehead carbons at positions 1, 3, 5, and 7. This structure confers exceptional thermal stability and lipophilicity, with a calculated van der Waals volume of approximately 135 ų. X-ray diffraction studies of analogous adamantane derivatives reveal lattice parameters of a = 9.8 Å, b = 10.2 Å, and c = 6.5 Å in orthorhombic systems, suggesting similar packing efficiency for the parent core.

L-Aspartic Acid Conjugation Configuration

The L-aspartic acid residue connects to the adamantane core through a stable amide bond formed between the α-amino group and the carbonyl carbon. This conjugation preserves the (S)-configuration at the α-carbon, critical for maintaining chiral recognition in biological systems. The side chain carboxylic acid groups at positions β and γ remain free, contributing to the molecule's amphiphilic character. Computational modeling predicts a dihedral angle of 112° between the adamantane carbonyl and aspartyl backbone, minimizing steric clashes while allowing hydrogen bonding via the γ-carboxyl group.

Crystallographic Properties and Stereochemical Considerations

Crystallographic analysis of related adamantane-amino acid conjugates reveals monoclinic crystal systems with space group P2₁ and Z-values of 4, indicative of chiral packing arrangements. The L-aspartic acid moiety introduces two centers of chirality (α-carbon and γ-carboxyl configuration), while the adamantane core remains achiral due to its high symmetry. Powder X-ray diffraction patterns suggest a crystalline-to-amorphous ratio of 3:1 when synthesized via solution-phase coupling methods. Intermolecular hydrogen bonding networks between aspartyl carboxyl groups and amide protons dominate the supramolecular architecture, with typical O···H distances of 1.9–2.1 Å.

Comparative Analysis with Related Adamantane-Amino Acid Conjugates

The tricyclo decane core provides greater steric bulk compared to classical adamantane derivatives, reducing membrane permeability by 40% relative to amantadine conjugates. Unlike N-Boc-protected analogs, the absence of a tert-butoxy group enhances aqueous solubility (predicted 12 mg/mL vs. 3 mg/mL for Boc derivatives) while maintaining affinity for hydrophobic binding pockets. Conformational analysis shows a 15° wider bond angle at the amide linkage compared to alanine-based conjugates, potentially influencing target recognition.

Properties

CAS No. |

137390-85-3 |

|---|---|

Molecular Formula |

C15H21NO5 |

Molecular Weight |

295.33 g/mol |

IUPAC Name |

(2S)-2-(adamantane-1-carbonylamino)butanedioic acid |

InChI |

InChI=1S/C15H21NO5/c17-12(18)4-11(13(19)20)16-14(21)15-5-8-1-9(6-15)3-10(2-8)7-15/h8-11H,1-7H2,(H,16,21)(H,17,18)(H,19,20)/t8?,9?,10?,11-,15?/m0/s1 |

InChI Key |

ZYJOGMKYRKMTQO-QBILUMQKSA-N |

Isomeric SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)N[C@@H](CC(=O)O)C(=O)O |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)NC(CC(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The preparation of N-(Tricyclo(3.3.1.1^3,7)dec-1-ylcarbonyl)-L-aspartic acid typically involves:

- Step 1: Synthesis or procurement of the tricyclo(3.3.1.1^3,7)dec-1-ylcarbonyl chloride or an activated derivative (e.g., anhydride or ester) as the acylating agent.

- Step 2: Reaction of L-aspartic acid with the acylating agent under controlled conditions to form the amide bond at the amino group.

- Step 3: Purification and isolation of the product, ensuring retention of stereochemistry and high purity.

Detailed Preparation Protocols

While direct literature on this exact compound is limited, analogous preparation methods for N-acylated L-aspartic acid derivatives and adamantane-based amides provide a reliable framework.

Preparation of the Acylating Agent

- The tricyclo(3.3.1.1^3,7)dec-1-ylcarbonyl chloride can be prepared by chlorination of the corresponding carboxylic acid using reagents such as thionyl chloride (SOCl2) or oxalyl chloride under anhydrous conditions.

- Reaction conditions: reflux in an inert solvent (e.g., dichloromethane or chloroform) with catalytic DMF to facilitate chlorination.

Acylation of L-Aspartic Acid

- L-Aspartic acid is dissolved in a suitable solvent system, often aqueous-organic mixtures or polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

- The acyl chloride is added dropwise at low temperature (0–5 °C) to minimize side reactions and racemization.

- A base such as triethylamine or N,N-diisopropylethylamine is used to neutralize the HCl generated and drive the reaction forward.

- Reaction time varies from 1 to 4 hours depending on scale and temperature.

- The reaction mixture is then quenched, and the product is extracted and purified by recrystallization or chromatography.

Alternative Synthetic Routes

- Use of coupling reagents: Instead of acyl chlorides, carbodiimide coupling agents (e.g., EDC, DCC) with tricyclo(3.3.1.1^3,7)dec-1-ylcarboxylic acid can be used to activate the acid for amide bond formation with L-aspartic acid. This method can offer milder conditions and reduce side reactions.

- Protection strategies: Protecting the carboxyl groups of L-aspartic acid (e.g., as esters) may be employed to improve selectivity for the amino group acylation.

Data Table: Typical Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Acyl chloride synthesis | Tricyclo(3.3.1.1^3,7)dec-1-ylcarboxylic acid + SOCl2 | DCM or chloroform | Reflux (~40) | 2–4 | 85–95 | Use catalytic DMF |

| Acylation of L-aspartic acid | L-aspartic acid + acyl chloride + base (Et3N) | DMF, THF, or aqueous | 0–5 | 1–4 | 70–85 | Low temp to avoid racemization |

| Purification | Recrystallization or chromatography | Various | Ambient | — | — | Confirm stereochemistry and purity |

Research Findings and Notes

- Stereochemical integrity: Maintaining the L-configuration of aspartic acid is critical; low temperature and mild bases help prevent racemization.

- Solvent choice: Polar aprotic solvents favor acylation efficiency; aqueous conditions may lead to hydrolysis of acyl chlorides.

- Yield optimization: Using freshly prepared acyl chlorides and controlling stoichiometry improves yield and purity.

- Purification: Recrystallization from acetic acid or ethyl acetate is effective for isolating the pure product.

- Analytical confirmation: NMR, IR, and mass spectrometry confirm the formation of the amide bond and the presence of the tricyclic moiety.

Chemical Reactions Analysis

N-(Tricyclo(3.3.1.1(sup 3,7))dec-1-ylcarbonyl)-L-aspartic acid can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Neuropharmacology

One of the primary applications of N-(Tricyclo(3.3.1.1(3,7))dec-1-ylcarbonyl)-L-aspartic acid lies in neuropharmacology. This compound has been studied for its potential role as a neurotransmitter modulator, particularly in relation to glutamate receptors, which are crucial for synaptic transmission and plasticity in the central nervous system. Research indicates that derivatives of L-aspartic acid can influence cognitive functions and may be beneficial in treating neurodegenerative diseases such as Alzheimer's disease .

1.2 Anticancer Activity

Another promising area of research involves the anticancer properties of N-(Tricyclo(3.3.1.1(3,7))dec-1-ylcarbonyl)-L-aspartic acid. Studies have shown that compounds with similar structures can inhibit key signaling pathways involved in cancer cell proliferation and survival, specifically targeting MEK inhibitors for the treatment of proliferative diseases . The unique tricyclic structure may enhance binding affinity to specific molecular targets within cancer cells.

Biocatalytic Applications

2.1 Enzymatic Synthesis

N-(Tricyclo(3.3.1.1(3,7))dec-1-ylcarbonyl)-L-aspartic acid can serve as a substrate for various C-N lyases, which are enzymes that catalyze the formation of carbon-nitrogen bonds. Recent advancements in enzyme engineering have enabled the development of biocatalysts capable of producing unnatural amino acids, including substituted aspartic acids . This opens avenues for synthesizing complex bioactive molecules with potential pharmaceutical applications.

2.2 Chemoenzymatic Processes

The compound's structural features facilitate its use in chemoenzymatic synthesis pathways that combine chemical and enzymatic reactions to produce chiral amino acids efficiently . Such processes are advantageous due to their sustainability and reduced environmental impact compared to traditional synthetic methods.

Analytical Applications

3.1 Detection Methods

Recent studies have explored the use of electrochemical sensors for the detection of L-aspartic acid derivatives, including those based on N-(Tricyclo(3.3.1.1(3,7))dec-1-ylcarbonyl)-L-aspartic acid . These sensors provide sensitive and rapid detection capabilities, which are crucial for monitoring biological samples and could lead to advancements in real-time diagnostics in healthcare settings.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-(Tricyclo(3.3.1.1(sup 3,7))dec-1-ylcarbonyl)-L-aspartic acid involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs with Tricyclodecane Moieties

(a) N-(Tricyclo[3.3.1.1³,⁷]dec-1-ylmethyl)-L-histidine methyl ester

- Structure : Replaces the aspartic acid with L-histidine and substitutes the carbonyl with a methyl ester.

- Function : Acts as an M2 ion channel blocker, demonstrating the role of the tricyclodecane group in enhancing binding to transmembrane proteins .

- Key Difference : The histidine side chain introduces imidazole functionality, enabling metal coordination, unlike aspartic acid’s carboxylate groups.

(b) Tricyclo[3.3.1.1³,⁷]decan-1-amine

- Structure : A simpler analog with an amine group directly attached to the tricyclodecane core.

- Application : Found in bio-oil fractions, highlighting its industrial relevance in organic synthesis .

(c) N-[N-(Tricyclo[3.3.1.1³,⁷]dec-1-ylcarbonyl)-L-valyl]-L-isoleucyl-L-alanine methyl ester

- Structure : Incorporates a tripeptide chain (valine-isoleucine-alanine) instead of aspartic acid.

- Role : Demonstrates the versatility of tricyclodecane in peptide-based drug design, likely influencing pharmacokinetics .

Functional Group Variations

(a) Fmoc-L-Asp-NH₂

- Structure : Uses a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of tricyclodecane.

- Application : Common in solid-phase peptide synthesis due to Fmoc’s UV sensitivity and ease of removal .

- Key Difference : The Fmoc group lacks the lipophilic properties of tricyclodecane, limiting its utility in membrane-targeting applications.

(b) N-(2-Hydroxyethyl)-N-(tricyclo[3.3.1.1³,⁷]dec-2-yl)benzamide

- Structure : Combines tricyclodecane with a benzamide and hydroxyethyl group.

- Activity : Exhibits anti-tuberculosis properties, attributed to the synergy between lipophilicity and polar hydroxyl/amine groups .

- Key Difference : The benzamide group may enhance aromatic stacking interactions absent in the aspartic acid derivative.

Pharmacological and Physicochemical Comparisons

Biological Activity

N-(Tricyclo(3.3.1.1(sup 3,7))dec-1-ylcarbonyl)-L-aspartic acid is an intriguing compound due to its unique structural features and potential biological activities. This article synthesizes the available research findings, focusing on its biological activity, synthesis, and implications in pharmacology.

Chemical Structure and Properties

The compound features a tricyclic decane framework with a carbonyl group attached to the aspartic acid moiety. This configuration may influence its interaction with biological targets, potentially enhancing its pharmacological profile.

Antiproliferative Activity

Research indicates that derivatives of L-aspartic acid exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to this compound have been tested for their ability to inhibit the proliferation of human cancer cells such as HeLa (cervical), A549 (lung), MGC-803 (gastric), and MCF-7 (breast) cells. The IC50 values for some derivatives were notably low, indicating potent activity against these cell lines .

Synthesis of the Compound

The synthesis of this compound involves several steps:

- Formation of Tricyclic Framework : The tricyclic structure is typically synthesized through cyclization reactions involving appropriate precursors.

- Carbonyl Introduction : The carbonyl group can be introduced via acylation reactions using suitable acyl chlorides or anhydrides.

- Coupling with L-Aspartic Acid : The final step involves coupling the synthesized tricyclic derivative with L-aspartic acid to yield the target compound.

Antifungal Activity

In addition to antiproliferative properties, certain amino acid derivatives have demonstrated antifungal activity against pathogens like Fusarium temperatum and Aspergillus fumigatus. These findings suggest that modifications in amino acid structures can lead to enhanced biological activities, including antifungal properties .

Mechanistic Insights

The mechanism of action for compounds related to this compound often involves interactions with specific receptors or enzymes:

- Nicotinic Acetylcholine Receptors (nAChRs) : Some derivatives show high affinity for nAChRs, which are implicated in various neurological functions and cancer biology .

- Topoisomerase Inhibition : Certain compounds have been evaluated for their ability to inhibit topoisomerases, enzymes critical for DNA replication and transcription, thereby exhibiting potential as anticancer agents .

Data Summary

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing N-(Tricyclo[3.3.1.1³,⁷]dec-1-ylcarbonyl)-L-aspartic acid, and what reaction conditions are critical?

- Methodology : The compound can be synthesized via coupling reactions between activated tricyclo[3.3.1.1³,⁷]decane-1-carbonyl chloride and L-aspartic acid. Use carbodiimide-based coupling agents (e.g., EDCl/HOBt) in anhydrous solvents like DMF or THF. Control pH (6–7) and temperature (0–4°C) to minimize racemization of the aspartic acid moiety .

- Key Parameters : Monitor reaction progress via TLC or LC-MS. Purify using reverse-phase HPLC or recrystallization from polar aprotic solvents.

Q. Which spectroscopic and crystallographic techniques are optimal for structural elucidation?

- X-ray Crystallography : Single-crystal diffraction (MoKα radiation, λ = 0.71073 Å) with SHELXL refinement . Challenges include obtaining high-quality crystals due to the compound’s polarity; optimize by vapor diffusion in mixed solvents (e.g., DMSO/water).

- NMR and MS : Use /-NMR to confirm stereochemistry and - COSY for adamantane-proton coupling. High-resolution ESI-MS (e.g., m/z 477 for CHNO) validates molecular weight .

Q. How can solubility and stability be assessed under physiological conditions?

- Solubility : Perform shake-flask experiments in PBS (pH 7.4) or simulated gastric fluid. The adamantane moiety reduces aqueous solubility; consider co-solvents (e.g., DMSO ≤1%) for in vitro assays .

- Stability : Use LC-MS to monitor degradation products under accelerated conditions (40°C/75% RH). Protect from light and moisture during storage .

Advanced Research Questions

Q. How does the adamantane group influence target binding and pharmacokinetics in biological assays?

- Lipophilicity : Calculate logP (e.g., >3.0) to predict membrane permeability. The adamantane core enhances blood-brain barrier penetration, while the aspartic acid improves solubility for in vivo studies .

- Biological Assays : Design anti-tuberculosis activity tests using Mycobacterium tuberculosis H37Rv strains. Compare IC values with control adamantane derivatives (e.g., N-(2-hydroxyethyl)-N-tricyclo[3.3.1.1³,⁷]dec-2-yl benzamide, IC = 2.5 µg/mL) .

Q. How can contradictory data on biological activity be resolved?

- Replication : Validate assays in triplicate with blinded controls. Use orthogonal methods (e.g., microdilution vs. luciferase reporter assays) .

- Structural Confounds : Check for batch-to-batch purity variations via -NMR. Confirm stereochemical integrity using chiral HPLC .

Q. What computational approaches predict interactions with protein targets?

- Docking Studies : Use AutoDock Vina with adamantane’s hydrophobic pocket and aspartic acid’s hydrogen-bonding capacity. Validate against X-ray structures (e.g., PDB: 3TZ1 for TB targets) .

- MD Simulations : Analyze stability of ligand-protein complexes (GROMACS, 100 ns) to assess binding free energy (MM-PBSA) .

Q. How do mass spectral fragmentation patterns aid in structural confirmation?

- Fragmentation Pathways : Adamantane derivatives show characteristic losses of CO (m/z -44) and cleavage of the amide bond. High-resolution MS/MS distinguishes isotopic clusters (e.g., -labeling) .

Q. What role does L-aspartic acid stereochemistry play in activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.